REACTION_CXSMILES
|
[C:1]([CH:4]([C:12](=[O:14])[CH3:13])[CH:5]([C:9](=[O:11])[CH3:10])[C:6](=[O:8])[CH3:7])(=O)[CH3:2].Cl>>[CH3:7][C:6]1[O:8][C:1]([CH3:2])=[C:4]([C:12](=[O:14])[CH3:13])[C:5]=1[C:9](=[O:11])[CH3:10]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(C(C(C)=O)C(C)=O)C(C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 1.0 g
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Type
|
ADDITION
|
Details
|
The mixture was then poured onto ice
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extracts were dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the residue recrystallized from hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1OC(=C(C1C(C)=O)C(C)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |